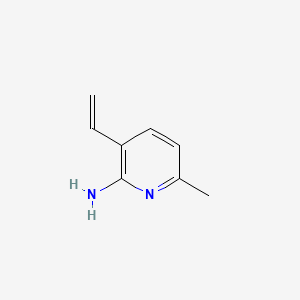

3-Ethenyl-6-methylpyridin-2-amine

Description

Propriétés

Numéro CAS |

100377-14-8 |

|---|---|

Formule moléculaire |

C8H10N2 |

Poids moléculaire |

134.182 |

Nom IUPAC |

3-ethenyl-6-methylpyridin-2-amine |

InChI |

InChI=1S/C8H10N2/c1-3-7-5-4-6(2)10-8(7)9/h3-5H,1H2,2H3,(H2,9,10) |

Clé InChI |

KFRPWSQMPKIJJX-UHFFFAOYSA-N |

SMILES |

CC1=NC(=C(C=C1)C=C)N |

Synonymes |

2-Pyridinamine,3-ethenyl-6-methyl-(9CI) |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Effects on Molecular Properties

The substitution pattern on the pyridine ring significantly influences electronic, steric, and solubility properties. Key comparisons include:

Table 1: Molecular Properties of Selected Pyridin-2-amine Derivatives

- In contrast, the methoxy group (-OCH₃) in 3-methoxy-6-methylpyridin-2-amine is electron-donating via resonance, increasing electron density at the aromatic ring and altering nucleophilic reactivity .

Solubility and Lipophilicity :

Structural Characterization Techniques

Crystallographic studies of related compounds (e.g., ) often employ SHELX software for structure refinement . For example, Cu(II) complexes of pyridin-amine ligands were resolved using SHELXL , highlighting the utility of these tools in elucidating substituent effects on molecular geometry.

Méthodes De Préparation

Catalytic Dehydration with Alkali Metal Hydroxides

In a representative procedure, the ethanolamine precursor is vaporized and passed through a reactor containing a fused alkali metal hydroxide (e.g., NaOH or KOH) at 150–250°C under partial vacuum. The reaction proceeds via elimination of water, forming the ethenyl group. Key parameters include:

-

Catalyst concentration : 50–80% aqueous NaOH.

-

Temperature : 175–250°C (optimal at 175°C to minimize polymerization).

-

Residence time : Short contact times (<5 seconds) to prevent side reactions.

After dehydration, the product is rapidly cooled and separated from unreacted starting material via vacuum flash distillation. The use of flake caustic soda aids in isolating the vinylpyridine from aqueous phases.

Synthesis via Condensation and Cyclization Reactions

While direct dehydration is the predominant method, alternative routes involve constructing the pyridine ring with pre-installed substituents. A study on bicyclic pyridinones highlights the use of condensation reactions to assemble similar frameworks.

Mechanistic and Practical Considerations

Avoiding Polymerization

The ethenyl group in this compound is prone to polymerization, especially under acidic or high-temperature conditions. Mitigation strategies include:

Purification and Isolation

-

Vacuum distillation : Effective for separating the volatile vinylpyridine from higher-boiling residues.

-

Crystallization : Dissolving the crude product in methanol (3:1 v/w) followed by slow cooling to 25–30°C yields crystalline this compound.

Comparative Analysis of Methods

| Method | Catalyst | Temperature | Yield | Advantages | Challenges |

|---|---|---|---|---|---|

| Alkali hydroxide dehydration | Aqueous NaOH (50–80%) | 175–250°C | Moderate | Scalable, minimal byproducts | Polymerization risk, aqueous workup |

| Alumina catalysis | γ-Al₂O₃ | 300–350°C | High | Solvent-free, continuous processing | High energy input |

| Condensation cyclization | None | 100–150°C | Low | Modular substrate choice | Low regioselectivity |

Industrial-Scale Adaptations

The patent from Merck & Co. describes an in-situ oxidation-hydrolysis-decarboxylation sequence for related ketosulfones, which could inform adaptations for this compound. For example:

Q & A

Q. What are the standard synthetic protocols for 3-Ethenyl-6-methylpyridin-2-amine, and how are reaction conditions optimized?

Methodological Answer: Synthesis typically involves multi-step reactions, such as nucleophilic substitution or cross-coupling, with modifications based on substituent reactivity. For example:

- Ethenyl group introduction : Pd-catalyzed Heck coupling or Suzuki-Miyaura reactions may be employed, with temperature (80–120°C) and solvent (DMF, THF) optimization critical for yield .

- Amine protection : Boc or Fmoc groups are used to prevent side reactions during functionalization, followed by deprotection under acidic or basic conditions .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity .

Q. How is this compound characterized structurally, and what analytical techniques are prioritized?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituent positions (e.g., ethenyl protons at δ 5.0–6.5 ppm, methyl groups at δ 2.3–2.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 149.1) and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemistry and bond lengths; SHELX programs refine crystal structures .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Methodological Answer:

- Cross-validation : Combine NMR, IR, and MS to confirm functional groups. For example, IR peaks at ~3350 cm (N-H stretch) validate the amine .

- Computational modeling : Density Functional Theory (DFT) predicts C NMR shifts and compares them to experimental data .

- Isotopic labeling : Use N-labeled precursors to trace amine reactivity in ambiguous cases .

Q. What strategies optimize regioselectivity in functionalizing the pyridine ring of this compound?

Methodological Answer:

- Directing groups : Introduce temporary groups (e.g., boronic esters) to guide electrophilic substitution at specific positions .

- Metal coordination : Utilize Pd or Cu catalysts to direct cross-coupling reactions to the C-4 or C-5 positions .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at electron-deficient sites .

Q. How do structural analogs of this compound influence biological activity, and how are these relationships quantified?

Methodological Answer:

- SAR studies : Synthesize analogs (e.g., replacing ethenyl with ethynyl or methyl with trifluoromethyl) and test enzyme inhibition (IC) .

- Molecular docking : Simulate binding interactions with target proteins (e.g., kinases) using AutoDock Vina .

- Pharmacokinetic profiling : Assess logP (octanol/water partition) and metabolic stability via liver microsome assays .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental spectral data for this compound?

Methodological Answer:

- Error source identification : Check for impurities (HPLC purity >95%) or solvent artifacts (e.g., residual DMSO in NMR) .

- SHELX refinement : Re-analyze X-ray data to detect crystallographic disorder or thermal motion artifacts .

- Collaborative validation : Share raw data with independent labs to confirm reproducibility .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Molecular Weight | 149.19 g/mol | |

| H NMR (CDCl) | δ 2.4 (s, 3H, CH), 5.8–6.2 (vinyl) | |

| LogP (Predicted) | 1.8 ± 0.3 | |

| Common Synthetic Yield | 45–65% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.